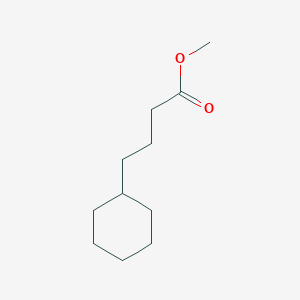

5-(2-Chloroethyl)-1H-tetrazole

Vue d'ensemble

Description

5-Substituted tetrazoles, such as 5-(2-Chloroethyl)-1H-tetrazole, are a class of synthetic heterocycles that have found extensive applications across various fields, including organic chemistry, medicinal chemistry, and materials science. These compounds are particularly valued in medicinal chemistry as non-classical bioisosteres of carboxylic acids due to their similar acidities, increased lipophilicity, and enhanced metabolic resistance .

Synthesis Analysis

The synthesis of 5-substituted tetrazoles, including 5-(2-Chloroethyl)-1H-tetrazole, can be achieved through several methods. These methods often involve the use of acidic media or proton catalysis, Lewis acids, and organometallic or organosilicon azides. The synthetic approaches have evolved from early procedures to more recent ones, with a focus on improving reaction mechanisms and yields . Additionally, the alkylation of 5-substituted tetrazoles can be performed under phase-transfer catalysis, as demonstrated by the formation of isomeric methoxymethyltetrazoles when reacting with methyl chloromethyl ether .

Molecular Structure Analysis

The molecular structure of tetrazole derivatives has been extensively studied through techniques such as X-ray crystallography. These studies reveal that the tetrazole rings are typically planar, and the substituent groups at the 1- and 5-positions show no conjugation to the tetrazole rings. The crystallographic analysis provides detailed insights into the cell dimensions and the refinement parameters of these compounds .

Chemical Reactions Analysis

5-Substituted tetrazoles can undergo various chemical reactions, including functionalization, which is often challenging due to the formation of isomeric disubstituted tetrazoles. However, certain reactions can achieve high regioselectivity, such as the reaction of 5-substituted tetrazoles with α-methylstyrene in the presence of trichloroacetic acid, leading to the formation of 2-(α,α-dimethylbenzyl)tetrazoles . The reactivity and regioselectivity of these reactions are of significant interest in the synthesis of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-substituted tetrazoles, including their vibrational spectra (IR, Raman), NMR spectroscopy, mass spectrometry, and thermal behavior (DSC), have been characterized in detail. These properties are crucial for understanding the stability and reactivity of the compounds. Additionally, the sensitivity of these compounds to physical stimuli such as impact, friction, and electrostatic discharge has been evaluated, which is particularly relevant for their potential use as energetic materials . The energetic performance parameters, such as detonation velocity and pressure, have been predicted using computational methods, highlighting their potential applications in various fields .

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry Applications : 5-substituted 1H-tetrazoles, including 5-(2-Chloroethyl)-1H-tetrazole, are significant in medicinal chemistry, often used as bioisosteric replacements for carboxylic acids. They are key components in various clinical drugs such as losartan, cefazolin, and alfentanil, due to their high nitrogen content and stable heterocyclic structure. These compounds have been a focus for developing more efficient and eco-friendly synthesis methods (Mittal & Awasthi, 2019).

Organic Chemistry and Coordination Chemistry : In organic chemistry, 5-substituted tetrazoles are used as intermediates in the synthesis of other heterocycles and activators in oligonucleotide synthesis. They also find applications in coordination chemistry due to their unique structural properties (Roh, Vávrová & Hrabálek, 2012).

Materials Science : 5-(2-Chloroethyl)-1H-tetrazole and related compounds are explored in materials science for their potential in gas adsorption and separation, particularly in the synthesis of porous metal-organic frameworks which could be used for gas storage or purification (Zhang, Chang, Hu & Bu, 2010).

Photographic Industry and Explosives : Tetrazoles, including 5-(2-Chloroethyl)-1H-tetrazole, have applications in the photographic industry and in the manufacture of explosives. Their high nitrogen content and specific chemical properties make them suitable for these industries.

Synthetic Transformations : These compounds are involved in various synthetic transformations, aiding in the production of complex organic molecules. The unique reactivity of tetrazoles makes them valuable for diverse chemical synthesis (Reed & Jeanneret, 2021).

Pharmaceutical Industry : In the pharmaceutical industry, 5-(2-Chloroethyl)-1H-tetrazole derivatives have been investigated for their antitumor properties, showcasing the potential of these compounds in drug development (Stevens et al., 1984).

Safety And Hazards

5-(2-Chloroethyl)-1H-tetrazole is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation. It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

5-(2-chloroethyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClN4/c4-2-1-3-5-7-8-6-3/h1-2H2,(H,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQCWPFTAAUGPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362539 | |

| Record name | 5-(2-Chloroethyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Chloroethyl)-1H-tetrazole | |

CAS RN |

18755-46-9 | |

| Record name | 5-(2-Chloroethyl)-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18755-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Chloroethyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)